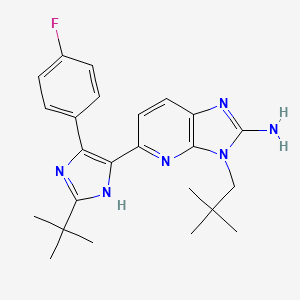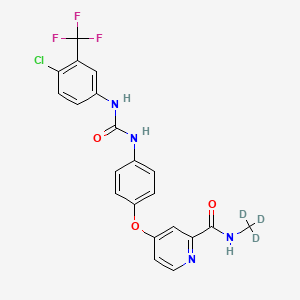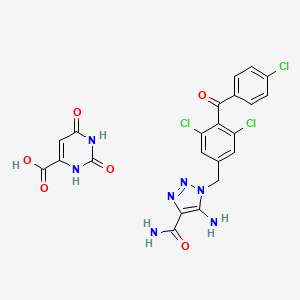
Nilotinib hydrochloride monohydrate
概述
描述
Nilotinib hydrochloride monohydrate is a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is marketed under the brand name Tasigna and is known for its efficacy in cases where other treatments, such as imatinib, have failed .
作用机制
尼洛替尼盐酸盐一水合物通过抑制 BCR-ABL 蛋白的酪氨酸激酶活性而发挥作用,BCR-ABL 蛋白负责白血病细胞的无控制增殖。通过与 BCR-ABL 融合蛋白激酶结构域的非活性构象结合,尼洛替尼盐酸盐一水合物阻止了下游信号分子的磷酸化,从而抑制细胞生长并诱导凋亡 .
类似化合物:
- 伊马替尼
- 达沙替尼
- 波舒替尼
- 泊纳替尼
比较: 尼洛替尼盐酸盐一水合物在这些化合物中是独一无二的,因为它对 BCR-ABL 蛋白的特异性更高,并且能够克服对伊马替尼的耐药性。它还具有不同的副作用谱和药代动力学特性,使其成为对其他治疗无效的患者的宝贵选择 .
生化分析
Biochemical Properties
In biochemical reactions, Nilotinib Hydrochloride Monohydrate binds to and stabilizes the inactive conformation of the kinase domain of Abl protein . This interaction with the Abl protein plays a crucial role in its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It inhibits Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from Ph+ CML patients .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the Abl protein. By binding to and stabilizing the inactive conformation of the kinase domain of Abl protein, it inhibits the proliferation of certain cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the solubility of this compound was statically determined in supercritical carbon dioxide (SC-CO2) for the first time at various temperatures (308–338 K) and pressures (120–270 bar) . This provides valuable information about the product’s stability and degradation over time.
Metabolic Pathways
Its interaction with the Abl protein suggests that it may influence pathways related to cell proliferation .
准备方法
合成路线和反应条件: 尼洛替尼盐酸盐一水合物是通过多步合成过程合成的,该过程涉及形成核心结构,然后引入各种官能团。该过程通常涉及使用有机溶剂和催化剂以促进反应。最终产物是通过结晶和纯化步骤获得的 .
工业生产方法: 尼洛替尼盐酸盐一水合物的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和高纯度。该过程包括制备中间体,然后通过控制的化学反应将其转化为最终产物。然后,该产品经过严格的质量控制措施,以符合医药标准 .
化学反应分析
反应类型: 尼洛替尼盐酸盐一水合物经历各种化学反应,包括氧化、还原和取代。这些反应对其合成和修饰至关重要,以增强其治疗特性 .
常用试剂和条件: 尼洛替尼盐酸盐一水合物的合成涉及使用诸如三氟甲基苯基、嘧啶基和咪唑基化合物之类的试剂。反应通常在受控的温度和压力条件下进行,以确保所需的化学转化 .
形成的主要产物: 从这些反应中形成的主要产物是尼洛替尼盐酸盐一水合物本身,其特征在于其高纯度和特定的晶体形式。然后将该产品制成胶囊,用于口服给药 .
科学研究应用
尼洛替尼盐酸盐一水合物具有广泛的科学研究应用,包括:
化学: 它用作分析化学中的参考标准,用于开发新的分析方法和质量控制程序
生物学: 它用于生物学研究中,以调查其对细胞信号通路的影响以及其作为治疗各种癌症的潜在疗法
相似化合物的比较
- Imatinib
- Dasatinib
- Bosutinib
- Ponatinib
Comparison: Nilotinib hydrochloride monohydrate is unique among these compounds due to its higher specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a different side effect profile and pharmacokinetic properties, making it a valuable option for patients who do not respond to other treatments .
属性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPQSYLYYBPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238967 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923288-90-8 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)










![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)
